

physicochemical properties of Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate

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Compound of Interest

Compound Name: Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate

Cat. No.: B154544

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An In-depth Technical Guide to **Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical methodologies for **Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate**. This fluorinated heterocyclic compound serves as a critical building block in the synthesis of complex bioactive molecules for the pharmaceutical and agrochemical industries.

Core Physicochemical Properties

Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate is a halogenated pyrimidine derivative. The presence of a trifluoromethyl group significantly influences its chemical reactivity and biological activity, making it a valuable intermediate in medicinal chemistry and crop protection science.^{[1][2]}

Structural and Identification Data

Identifier	Value
CAS Number	175137-27-6[3]
Molecular Formula	C ₇ H ₄ ClF ₃ N ₂ O ₂ [3]
Molecular Weight	240.57 g/mol
IUPAC Name	methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
InChI Key	VLUBJYUOPNGBOQ-UHFFFAOYSA-N
SMILES String	<chem>COC(=O)c1cnc(Cl)nc1C(F)(F)F</chem>

Quantitative Physicochemical Data

The following table summarizes the key physical and chemical properties of the compound.

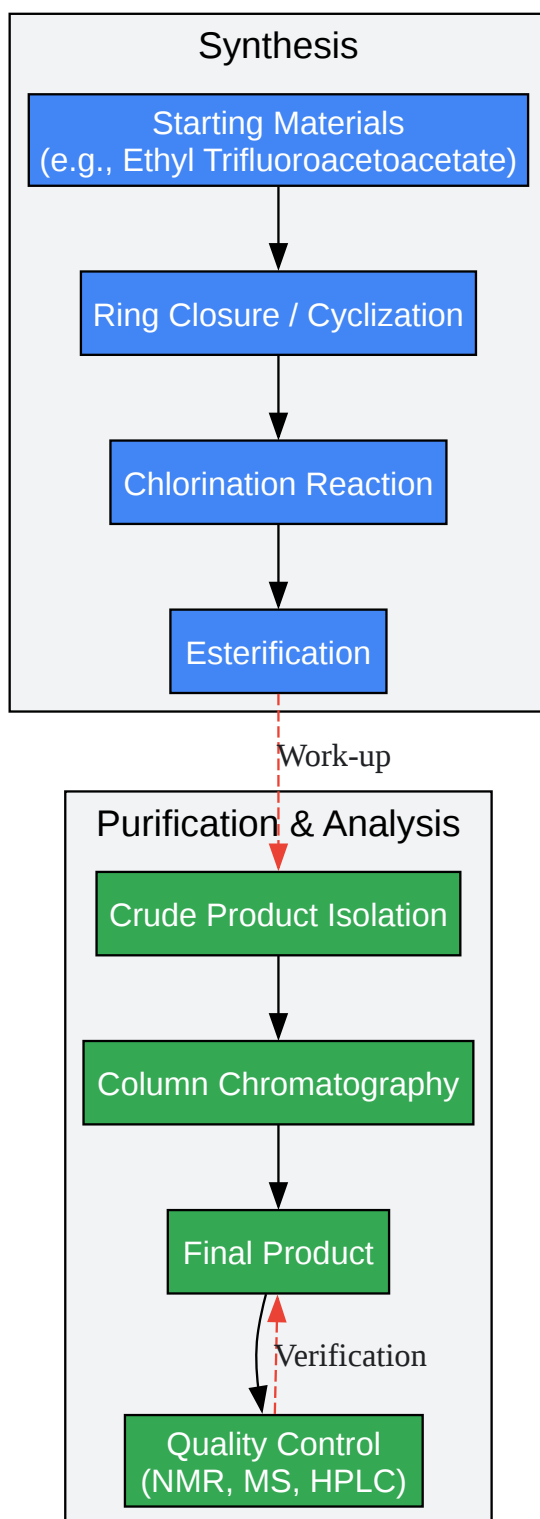
Property	Value	Conditions
Form	Liquid	Ambient Temperature
Density	1.491 g/mL	at 25 °C
Boiling Point	76-78 °C[3]	at 0.5 mmHg
Refractive Index	1.468	n ₂₀ /D
Vapor Pressure	5.54E-05 mmHg	at 25 °C[3]
Storage Temperature	2-8°C	

Synthesis and Experimental Protocols

While specific, detailed protocols for the synthesis of **Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate** are proprietary to manufacturers, the general synthetic routes for trifluoromethyl pyrimidine derivatives involve multi-step processes starting from simpler precursors like ethyl trifluoroacetoacetate.[4] These syntheses typically involve cyclization to form the pyrimidine ring, followed by chlorination and other functional group manipulations.[4]

A general workflow for the synthesis and purification of such a chemical intermediate is outlined below.

General Synthesis & Purification Workflow



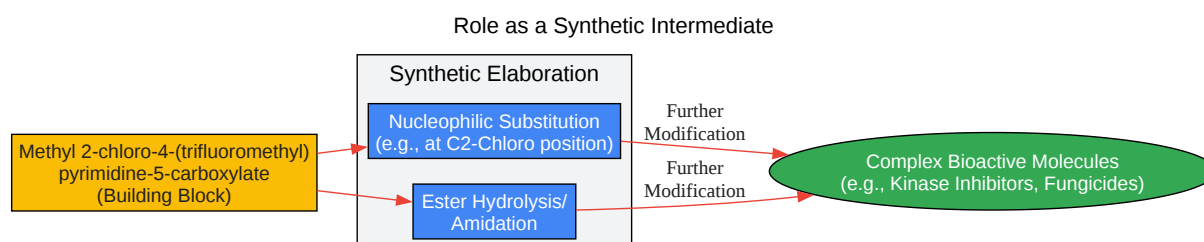
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Caption: General workflow for the synthesis and quality control of pyrimidine intermediates.

Role in Drug Development and Agrochemicals

This compound is not typically an end-product but rather a key intermediate. Its structural motifs are found in various active pharmaceutical ingredients (APIs) and pesticides. The trifluoromethyl group often enhances metabolic stability and binding affinity of the final molecule.^[1]

The diagram below illustrates the logical relationship of this compound as a building block in the development of more complex, biologically active molecules.



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Caption: Role as a key intermediate in the synthesis of bioactive compounds.

Analytical Characterization

Characterization and quality control of **Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate** would typically involve a suite of standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR would be used to confirm the chemical structure, ensuring the correct arrangement of protons and carbons.

For similar pyrimidine derivatives, characteristic shifts are observed for the pyrimidine ring protons and the methyl ester group.[5][6]

- Mass Spectrometry (MS): This technique is used to confirm the molecular weight (240.57 g/mol) and fragmentation pattern, verifying the elemental composition.
- High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the compound, typically reported as a percentage (e.g., >97%).

Safety and Handling

This compound is classified as hazardous and requires careful handling in a laboratory setting.

Hazard and Safety Information

Identifier	Description
Signal Word	Danger
Hazard Statements	H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Precautionary Codes	P301 + P310 + P330 (IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)
Personal Protective Equipment	Wear suitable protective clothing, gloves, and eye/face protection.[3][7] Use only in well-ventilated areas.[3][7]
Storage Class	6.1C - Combustible, acute toxic Cat. 3 / toxic compounds or compounds which cause chronic effects

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